N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
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Description
N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitors
One study describes the synthesis of compounds as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting the 5-substituted 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidine scaffold's conduciveness to dual human TS-DHFR inhibitory activity (Gangjee, Qiu, Li, & Kisliuk, 2008). This suggests that compounds with similar structures could be explored for their potential as dual inhibitors in therapeutic applications.
Antitumor Activity
Another research focus is the synthesis and evaluation of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity. The study found that the majority of these compounds displayed potent anticancer activity on various human cancer cell lines, comparable to that of doxorubicin (Hafez & El-Gazzar, 2017). This indicates the potential of structurally related compounds for antitumor applications.
Crystal Structure Analysis
Research into the crystal structures of related compounds, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, reveals insights into their molecular conformations and potential interactions. Studies have detailed their folded conformations and intramolecular hydrogen bonding, which could inform the design of new compounds with specific biological activities (Subasri et al., 2016). This type of analysis is crucial for understanding how similar compounds might interact with biological targets.
properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-14-8-7-11-18(15(14)2)24-19(27)13-30-23-25-20-17(16-9-5-4-6-10-16)12-29-21(20)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOSUJBBXBQSPOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
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